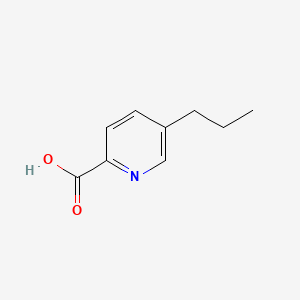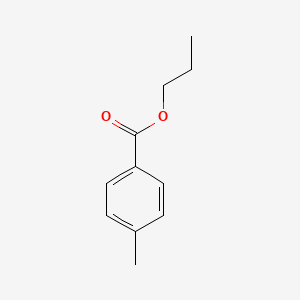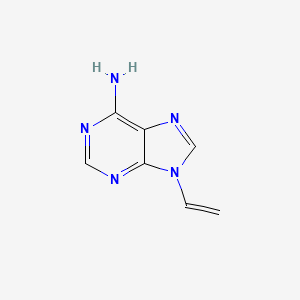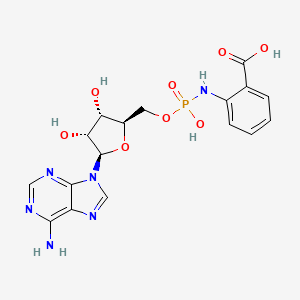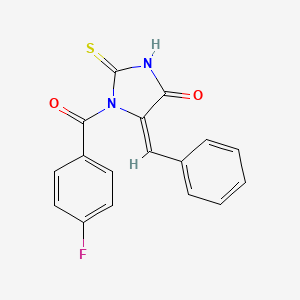
(5E)-5-benzylidene-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluorophenyl)-oxomethyl]-5-(phenylmethylene)-2-sulfanylidene-4-imidazolidinone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
(5E)-5-benzylidene-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one and its derivatives have shown potential as antimicrobial and antifungal agents. Studies have documented their effectiveness against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. For instance, Desai et al. (2013) synthesized fluorine-containing 5-arylidene derivatives bearing thiazolidinone and evaluated them for antimicrobial activity, finding certain derivatives to be notably potent (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).
Synthesis and Structural Studies
The compound and its derivatives have been a subject of structural analysis and synthesis studies, contributing to the understanding of their molecular configuration and potential applications. Kobyłka et al. (2019) conducted synthesis and spectroscopy of 2-thiohydantoin derivatives, including a variant of the compound, for potential use as fungicides. Their study involved theoretical calculations to predict the most probable structures (Kobyłka, K., Żuchowski, G., Tejchman, W., & Zborowski, K., 2019).
Anticancer Activity
This compound and its analogs have been researched for their potential anticancer properties. Wu et al. (2006) identified benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs that effectively induce apoptosis in cancer cells, demonstrating their potential as cancer therapeutics (Wu, S., Guo, W., Teraishi, F., Pang, J., Kaluarachchi, K., Zhang, L., Davis, J., Dong, F., Yan, B., & Fang, B., 2006).
Pharmaceutical Synthesis and Evaluation
The compound and its derivatives have been synthesized for pharmaceutical applications, exploring their potential as therapeutic agents. For example, Patil et al. (2010) synthesized novel derivatives of 5-benzylidene-2,4-thiazolidinediones and evaluated their antiproliferative activity, highlighting the therapeutic potential of these compounds (Patil, V. K., Tilekar, K., Mehendale-Munj, S., Mohan, R., & Ramaa, C., 2010).
Propiedades
Fórmula molecular |
C17H11FN2O2S |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
(5E)-5-benzylidene-1-(4-fluorobenzoyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H11FN2O2S/c18-13-8-6-12(7-9-13)16(22)20-14(15(21)19-17(20)23)10-11-4-2-1-3-5-11/h1-10H,(H,19,21,23)/b14-10+ |
Clave InChI |
PSIHFKPXRKBLPT-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)F |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





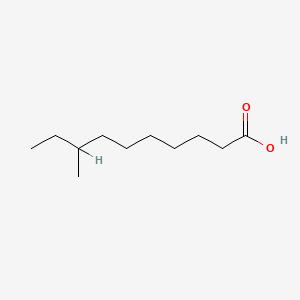
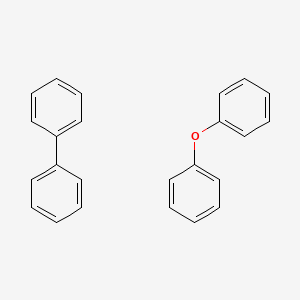
![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B1211914.png)
![N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide](/img/structure/B1211916.png)
